molecular formula C8H8OS B2924007 2'-Mercaptoacetophenone CAS No. 26824-02-2

2'-Mercaptoacetophenone

Cat. No.: B2924007
CAS No.: 26824-02-2
M. Wt: 152.21
InChI Key: BUTXTARTNBKCLG-UHFFFAOYSA-N
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Description

2’-Mercaptoacetophenone is an organic compound with the molecular formula C8H8OS. It is characterized by the presence of a thiol group (-SH) attached to the second carbon of the acetophenone structure. This compound is known for its distinctive sulfurous odor and is used in various chemical applications due to its reactivity and functional groups.

Mechanism of Action

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Future Directions

While specific future directions for 2’-Mercaptoacetophenone are not mentioned in the search results, it’s worth noting that its synthesis from thiosalicylic acid is a key step in the practical synthesis of thioflavones and heterocyclic analogues . This suggests potential future research directions in the synthesis of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Mercaptoacetophenone can be synthesized through several methods. One common approach involves the reaction of acetophenone with thiourea in the presence of hydrochloric acid, followed by hydrolysis. Another method includes the use of 2-bromoacetophenone and sodium hydrosulfide in a nucleophilic substitution reaction .

Industrial Production Methods: On an industrial scale, 2’-Mercaptoacetophenone is typically produced through the reaction of acetophenone with hydrogen sulfide gas in the presence of a catalyst such as aluminum chloride. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2’-Mercaptoacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2’-Mercaptoacetophenone is unique due to the position of its thiol group, which allows for specific interactions and reactions that are not possible with other isomers or derivatives. This makes it particularly valuable in applications requiring selective thiol reactivity .

Properties

IUPAC Name

1-(2-sulfanylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTXTARTNBKCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26824-02-2
Record name 1-(2-sulfanylphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred suspension of aluminium chloride (10.50 g, 78.8 mmol) in dry benzene (200 mL) was added a solution of 1-[2-(benzylsulfanyl)phenyl]ethan-1-one (11.93 g, 49.2 mmol) in dry benzene (100 mL) dropwise in an ice bath under argon atmosphere. After the reaction mixture being stirred at room temperature overnight, the reaction was quenched by the cautious addition of ice-water. The separated organic layer was washed with water and extracted with 5% aqueous solution of sodium hydroxide (300 mL). The aqueous layer was acidified to about pH 3 with concentrated hydrochloric acid (12 N) and extracted with dichloromethane (300 mL×3). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, concentrated in vacuo to afford 6.47 g of the crude product 1-(2-sulfanylphenyl)ethanone.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.93 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Customer
Q & A

Q1: What are the main synthetic applications of 2'-Mercaptoacetophenone?

A1: this compound is a versatile building block in organic synthesis. [, , ] It serves as a key intermediate in the preparation of various heterocyclic compounds, including thioflavones, thioflavanones, and 1,2-benzisothiazoles. For instance, it can be reacted with benzaldehyde derivatives under basic conditions to yield thioflavanones. [] This reaction proceeds through an intramolecular nucleophilic attack of the sulfur anion to the β-carbon atom of the intermediate chalcone, followed by the elimination of lithium hydroxide. []

Q2: Are there any challenges in working with this compound?

A2: While a useful reagent, this compound is not commercially available and requires synthesis from thiosalicylic acid. [] This synthesis involves reacting thiosalicylic acid with methyllithium at low temperatures. [] Additionally, the presence of both mercapto and carbonyl groups in its structure means it can undergo a variety of reactions, necessitating careful control of reaction conditions to achieve desired products.

Q3: What is known about the reactivity of this compound with metal ions?

A3: Interestingly, this compound, unlike thiohydroxamic acids, does not exhibit sensitive color reactions with metal ions like Fe3+, Ti4+, UO2+2, and VO2+ . [] Additionally, it does not readily form stable complexes with Fe3+ and Cu2+. [] This difference in reactivity, compared to thiohydroxamic acids, can be attributed to the presence of both the mercapto and carbonyl groups within the this compound structure.

Q4: How does the structure of this compound relate to its derivatives and their properties?

A4: The presence of the sulfur atom in this compound allows for the formation of short intramolecular S...O interactions in its S-substituted derivatives. [] This interaction, observed in compounds like 2-(phenylthio)acetophenone and 2-(benzylthio)acetophenone, suggests a contribution of oxathiole-type resonance structures to the overall bonding. [] This structural feature can influence the reactivity and properties of these derivatives.

Q5: Has this compound been used in the synthesis of more complex molecules?

A5: Yes, this compound has been employed in the synthesis of disulfides with interesting electrochemical properties. [] For example, [2,2′-dithiobis-(2-mercaptoacetophenone)]-4-triphenylmethylthiosemicarbazone (1) and bis[1-(2-mercaptophenyl)-2-(4-(1-phenyl-3-methyl)pyrazole)-azaethene]di-sulfide (3) have been synthesized using Schiff base reactions with this compound as a starting material. [] These disulfides exhibit low reduction potentials, making them potentially suitable for the electrochemical synthesis of tridentate thiolate ligands. []

Q6: Are there any known applications of this compound in asymmetric synthesis?

A6: Recent studies have explored the use of this compound in organocatalytic asymmetric reactions. [] It has been successfully employed in a novel reaction cascade with 3-cyano-4-styrylcoumarins, leading to the diastereo- and enantioselective synthesis of γ,δ-functionalized coumarin derivatives. [] This reaction utilizes enantioselective bifunctional catalysis and proceeds through a sequence of thia-Michael/aldol/annulation reactions, demonstrating the potential of this compound in the development of stereoselective synthetic methodologies. []

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